N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrazole core substituted with a cyclopentyl group at the N1 position and a thiophen-2-yl moiety at the C5 position. The benzenesulfonamide component includes a fluorine atom at the C5 position and a methoxy group at C2, enhancing its electronic and steric properties.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-27-18-9-8-14(21)11-20(18)29(25,26)22-13-15-12-17(19-7-4-10-28-19)24(23-15)16-5-2-3-6-16/h4,7-12,16,22H,2-3,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHIXZMTYCUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound with significant biological activity, particularly in the context of pharmacology. This compound has been studied for its potential therapeutic applications, especially as a modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various neurological disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C20H22FN3O2S2, with a molecular weight of approximately 419.53 g/mol. Its structure includes:
- Pyrazole ring
- Cyclopentyl group
- Thiophene moiety
- Fluorophenyl and methoxy groups
These structural components contribute to its unique biological properties and interactions within various biochemical pathways .
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN3O2S2 |
| Molecular Weight | 419.53 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound acts primarily as a positive allosteric modulator of mGluR5. This receptor is implicated in several neurological conditions, including schizophrenia and anxiety disorders. The compound enhances the receptor's response to glutamate, leading to improved synaptic transmission and potential therapeutic effects .
Potency and Efficacy
Experimental studies have demonstrated that this compound exhibits an EC50 value of approximately 77 nM for mGluR5-mediated responses, indicating significant potency in modulating receptor activity. The compound's ability to selectively influence mGluR5 makes it a promising candidate for further research in neuropharmacology.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their therapeutic potential:
- Anticancer Activity : Derivatives of pyrazole have shown promising anticancer activity against various leukemia cell lines, with GI₅₀ values indicating effective inhibition at low concentrations .
- Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and other inflammatory pathways .
- Neuroprotective Effects : Research indicates that modulation of mGluR5 can lead to neuroprotective outcomes in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| mGluR5 Modulation | EC50 ~ 77 nM |
| Anticancer | Effective against leukemia cell lines |
| Anti-inflammatory | Inhibition of COX enzymes |
| Neuroprotective | Potential benefits in neurodegenerative models |
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nuclear Magnetic Resonance (NMR) : Used for structural characterization.
- High-Performance Liquid Chromatography (HPLC) : Employed for purity assessment.
The synthesis requires careful control of reaction conditions to ensure high yields and product purity.
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies suggest that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide may exhibit significant anti-inflammatory activity. Research indicates that such compounds can interact with specific molecular targets involved in inflammation pathways, potentially modulating the activity of enzymes or receptors associated with inflammatory responses .
Case Study:
A related compound was evaluated for its ability to inhibit pro-inflammatory mediators in vitro, demonstrating promise as a treatment for conditions such as arthritis.
| Compound | Target | Activity |
|---|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl) | 5-lipoxygenase | Inhibitor |
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | COX enzymes | Inhibitor |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have shown that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A study conducted by the National Cancer Institute evaluated a structurally related compound against various human tumor cell lines, revealing significant anticancer activity with mean GI50/TGI values indicating effective growth inhibition .
| Compound | Cancer Cell Line | GI50 (μM) |
|---|---|---|
| Novel Pyrazole Derivative | MCF7 (Breast Cancer) | 15.72 |
| Thiophene-based Compound | A549 (Lung Cancer) | 12.53 |
Antimicrobial Applications
Research into the antimicrobial properties of sulfonamide derivatives has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of thiophene and pyrazole rings enhances the biological activity of these compounds.
Case Study:
A series of new thiopyrimidine–benzenesulfonamide compounds were synthesized and tested against multidrug-resistant pathogens such as E. coli and K. pneumoniae, showing promising results in overcoming antibiotic resistance .
| Pathogen | Compound Tested | Result |
|---|---|---|
| E. coli ATCC 25922 | Thiopyrimidine Derivative | Effective |
| K. pneumoniae | Novel Sulfonamide | Effective |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Target Compound vs. Pyraclostrobin (PS179)
- Pyraclostrobin (PS179): Contains a pyrazole ring substituted with a 4-chlorophenyl group and a methyloxycarbamate ester. It lacks the cyclopentyl and thiophen-2-yl substituents present in the target compound .
- The thiophen-2-yl moiety introduces sulfur-based π-π interactions, absent in Pyraclostrobin’s chlorinated aromatic system.
Target Compound vs. N-(Thiazol-2-yl)benzenesulfonamides ()
- Synthesized analogs (e.g., 5a–5e) in feature thiazole rings instead of pyrazole cores. For example, 5a includes a 4-isopropylbenzenesulfonamide linked to a phenylthiazole group .
- Key Differences: Thiazole vs. pyrazole: Thiazole’s sulfur atom may confer distinct electronic properties, affecting solubility and target affinity. The target’s fluorine atom in the benzenesulfonamide could enhance metabolic stability relative to non-fluorinated analogs like 5a.
Substituent-Driven Pharmacological Implications
- Fluorine Impact: The 5-fluoro substituent in the target compound may improve membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Cyclopentyl vs.
Q & A
Basic: What are the standard synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of pyrazole and thiophene intermediates. For example:
Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions.
Thiophene Integration : Suzuki coupling or nucleophilic substitution to attach the thiophene moiety.
Sulfonamide Linkage : Reaction of the pyrazole-thiophene intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).
Critical Parameters :
- Temperature (e.g., 0–60°C for sulfonylation).
- Solvent polarity (aprotic solvents enhance reaction efficiency).
- Catalyst use (e.g., palladium catalysts for coupling reactions).
Reference :
Basic: How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
Key techniques include:
NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.
Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if single crystals are obtainable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
